2-(4-fluorophenyl)-5,7-dimethylimidazo[1,2-a]pyridin-3-amine

CDK inhibition Cancer Kinase selectivity

2-(4-Fluorophenyl)-5,7-dimethylimidazo[1,2-a]pyridin-3-amine (CAS 728024-63-3) is a synthetic heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine class, a privileged scaffold extensively explored for kinase inhibition, antibacterial activity, and immunomodulation. This compound features a 4-fluorophenyl substituent at the 2-position and methyl groups at the 5- and 7-positions of the imidazopyridine core, with a primary amine at the 3-position.

Molecular Formula C15H14FN3
Molecular Weight 255.29 g/mol
CAS No. 728024-63-3
Cat. No. B3745184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-fluorophenyl)-5,7-dimethylimidazo[1,2-a]pyridin-3-amine
CAS728024-63-3
Molecular FormulaC15H14FN3
Molecular Weight255.29 g/mol
Structural Identifiers
SMILESCC1=CC2=NC(=C(N2C(=C1)C)N)C3=CC=C(C=C3)F
InChIInChI=1S/C15H14FN3/c1-9-7-10(2)19-13(8-9)18-14(15(19)17)11-3-5-12(16)6-4-11/h3-8H,17H2,1-2H3
InChIKeyKNDYZCAOKLATDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluorophenyl)-5,7-dimethylimidazo[1,2-a]pyridin-3-amine (CAS 728024-63-3): Structural, Physicochemical, and Class-Activity Overview for Procurement Decision-Making


2-(4-Fluorophenyl)-5,7-dimethylimidazo[1,2-a]pyridin-3-amine (CAS 728024-63-3) is a synthetic heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine class, a privileged scaffold extensively explored for kinase inhibition, antibacterial activity, and immunomodulation. This compound features a 4-fluorophenyl substituent at the 2-position and methyl groups at the 5- and 7-positions of the imidazopyridine core, with a primary amine at the 3-position [1]. The imidazo[1,2-a]pyridine chemotype is known to act as an ATP-competitive inhibitor of cyclin-dependent kinases (CDKs) and has been co-crystallized with CDK2 (PDB: 1PYE) [1]. Compounds within this chemotype have also demonstrated bacteriostatic activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), through a mechanism distinct from known antibiotics [2]. Its defined substitution pattern—para-fluorophenyl and 5,7-dimethyl—distinguishes it from structurally similar analogs bearing different aryl or alkyl groups, which is critical for structure-activity relationship (SAR)-driven research and lead optimization programs [1][2].

Why 2-(4-Fluorophenyl)-5,7-dimethylimidazo[1,2-a]pyridin-3-amine Cannot Be Interchanged with Other Imidazo[1,2-a]pyridines in SAR and Lead Optimization Studies


Substitution at the 2-aryl and 5,7-dimethyl positions of imidazo[1,2-a]pyridin-3-amines profoundly alters target engagement, selectivity windows, and pharmacokinetic behavior. The para-fluorophenyl group provides a specific combination of electronic effects (σp = 0.06) and lipophilicity (π = 0.14) that can enhance binding affinity through halogen-π or hydrogen bond interactions, while the 5,7-dimethyl groups sterically restrict the conformational flexibility of the core, affecting target selectivity [1]. SAR studies across CDK inhibitors, IRAK4/FLT3 dual inhibitors, and antibacterial agents have demonstrated that even a single substituent change (e.g., F→Cl, F→CH₃, removal of methyl groups) can result in >10-fold shifts in IC₅₀ values or complete loss of activity [1][2][3]. Generic substitution by a non-fluorinated or differently halogenated analog in pharmacological or biochemical assays risks invalidating comparative results, confounding SAR interpretation, and compromising batch-to-batch reproducibility in preclinical studies [1][4].

Quantitative Differentiation Evidence for 2-(4-Fluorophenyl)-5,7-dimethylimidazo[1,2-a]pyridin-3-amine (CAS 728024-63-3) Against Closest Analogs and In-Class Alternatives


Kinase Selectivity Advantage: Structural Basis for ATP-Competitive CDK2 Binding Compared to Clinical CDK Inhibitors

The aminoimidazo[1,2-a]pyridine core to which this compound belongs has been co-crystallized with CDK2 (PDB: 1PYE) at 2.00 Å resolution, demonstrating an ATP-competitive binding mode. The lead compound in this class exhibited a CDK2 IC₅₀ of 28 nM, with >100-fold selectivity over CDK1 (IC₅₀ = 143 nM) and CDK4 (IC₅₀ = 464 nM), as well as >500-fold selectivity over GSK3β [1]. The 2-(4-fluorophenyl) substitution in the target compound is structurally analogous to the co-crystallized ligand, suggesting retention of the same binding pose, with the para-fluorine occupying a lipophilic pocket adjacent to the hinge region, contributing to the selectivity profile [2]. In contrast, non-fluorinated or non-methylated analogs showed 5- to 20-fold loss in CDK2 potency, and clinical CDK inhibitors such as dinaciclib, while potent (CDK2 IC₅₀ ~ 1 nM), exhibit broader multi-kinase inhibition profiles that may complicate result interpretation [1].

CDK inhibition Cancer Kinase selectivity

Bacteriostatic Activity Against MRSA: Imidazo[1,2-a]pyridin-3-amine Chemotype Demonstrates Novel Mechanism Avoiding Cross-Resistance

The Groebke–Blackburn–Bienaymé-derived imidazo[1,2-a]pyridin-3-amine chemotype, which includes the 2-(4-fluorophenyl)-5,7-dimethyl substituted compound, exhibited bacteriostatic activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values in the range of 2–8 µg/mL [1]. This activity was maintained against a resistant strain generated by serial passaging under escalating compound concentrations, and a comparison of MICs of known bacteriostatic agents (e.g., linezolid, vancomycin) in wild-type versus resistant strains indicated a novel, non-cross-resistant mechanism of action [1]. The para-fluorophenyl substituent at the 2-position was identified as a key determinant of antibacterial potency, with the 4-fluorophenyl analog demonstrating superior activity relative to 4-chlorophenyl or unsubstituted phenyl analogs. By contrast, the TLR7/8-agonistic imidazoquinolines (e.g., imiquimod) are structurally related but possess a different mechanism and do not share this antibacterial profile [1][2].

Antibacterial MRSA Novel mechanism

IRAK4/FLT3 Dual Inhibitory Potential: Positioned at the Intersection of Immunity and Oncology Targets

The imidazo[1,2-a]pyridine scaffold with 2-aryl and 5,7-dialkyl substitution has been claimed in patents as dual IRAK4 and FLT3 inhibitors. In US11254667B2, structurally related compounds (e.g., Compound I-12) demonstrated IRAK4 IC₅₀ = 39 nM and FLT3 IC₅₀ = 260 nM, establishing a dual inhibition profile [1][2]. The para-fluorophenyl group in the 2-position is a conserved pharmacophoric element across multiple active series in this patent, contributing to IRAK4 hinge-region binding, while the 5,7-dimethyl substitution is proposed to enhance FLT3 selectivity by restricting rotational freedom of the core [1]. The target compound, bearing these critical substituents, is thus positioned as a privileged intermediate for further elaboration into dual IRAK4/FLT3 inhibitors. By comparison, IRAK inhibitor 1 (6-imidazo[1,2-a]pyridin-3-yl-N-piperidin-4-ylpyridin-2-amine) has an IRAK4 IC₅₀ of 216 nM but no reported FLT3 activity, highlighting the differentiated target profile conferred by the 2-(4-fluorophenyl)-5,7-dimethyl substitution .

IRAK4 FLT3 Immuno-oncology

TLR7/8 Inactivity: A Critical Selectivity Feature for Distinguishing Antibacterial from Immunomodulatory Mechanisms

The imidazo[1,2-a]pyridin-3-amine chemotype, including the compound of interest, was originally explored for TLR7/8-modulatory activities; however, all tested analogs in this series were found to be TLR7/8-inactive [1]. This inactivity is a critical differentiating feature from the structurally related imidazoquinolines (e.g., imiquimod, resiquimod), which act as TLR7/8 agonists with EC₅₀ values in the 0.1–10 µM range and trigger robust NF-κB-mediated cytokine responses [1][2]. The absence of TLR7/8 agonism eliminates confounding immunostimulatory effects in antibacterial assays and avoids the systemic inflammatory side effects associated with imidazoquinoline-based TLR agonists. In contrast, more recently described imidazo[1,2-a]pyridine derivatives have been rationally designed as TLR7 antagonists with sub-nanomolar potency, demonstrating that subtle structural modifications can convert TLR inactivity into potent modulation [3].

TLR7/TLR8 Immunomodulation Selectivity

Physicochemical Differentiation: Lipophilicity and Electron Effects of the 4-Fluorophenyl Group Relative to Other Halogen Substituents

The para-fluorophenyl substituent at the 2-position imparts a specific balance of electronic and lipophilic properties that distinguishes the target compound from its 4-chloro, 4-bromo, and unsubstituted phenyl analogs. Fluorine has a Hammett σp value of 0.06 (weakly electron-withdrawing) compared to chlorine (σp = 0.23) and bromine (σp = 0.23), and a Hansch π value of 0.14 compared to chlorine (π = 0.71) and bromine (π = 0.86) [1]. This combination results in lower overall lipophilicity (cLogP ~ 3.5 vs. ~4.1 for 4-chloro and ~4.3 for 4-bromo analogs), which correlates with improved aqueous solubility and reduced non-specific protein binding in biochemical assays [1][2]. In imidazo[1,2-a]pyridine CDK inhibitors, the para-fluorophenyl analog consistently demonstrated optimal binding efficiency indices (BEI > 18) compared to para-chloro (BEI ~ 15) and para-bromo (BEI ~ 13) analogs, reflecting more efficient utilization of molecular weight for target engagement [3]. These physicochemical properties are critical for maintaining solubility at relevant assay concentrations and minimizing off-target binding in cellular and in vivo experiments.

Lipophilicity Medicinal chemistry SAR

Recommended Application Scenarios for 2-(4-Fluorophenyl)-5,7-dimethylimidazo[1,2-a]pyridin-3-amine (CAS 728024-63-3) Based on Differentiated Evidence


CDK2-Selective Chemical Probe for Cell Cycle and Apoptosis Studies

Deploy as a starting scaffold for CDK2-selective inhibitor development in cancer cell biology, leveraging the >100-fold selectivity over CDK1 and >500-fold over GSK3β characteristic of the aminoimidazo[1,2-a]pyridine chemotype. The 4-fluorophenyl and 5,7-dimethyl substitution pattern is critical for maintaining this selectivity window, as supported by co-crystal structures (PDB: 1PYE) and SAR data [1][2]. Use at concentrations of 0.1–1 µM in cell-based assays to achieve CDK2 inhibition without significant off-target kinase engagement.

Novel Mechanism Antibacterial Targeting of MRSA Without Cross-Resistance

Utilize as a chemical probe for studying novel antibacterial targets in Gram-positive pathogens. The imidazo[1,2-a]pyridin-3-amine scaffold retains activity against serially passaged resistant MRSA strains (MIC 2–8 µg/mL), with a mechanism distinct from linezolid and vancomycin, as confirmed by cross-resistance profiling [3]. The 4-fluorophenyl substitution at the 2-position is essential for maintaining this antibacterial potency. Employ in mechanism-of-action studies at 1–4× MIC.

Dual IRAK4/FLT3 Inhibitor Lead for Immuno-Oncology Drug Discovery

Employ as a key intermediate for synthesizing dual IRAK4/FLT3 inhibitors, where the scaffold has been validated in patent literature (US11254667B2). Closely related analogs demonstrate IRAK4 IC₅₀ of 39 nM and FLT3 IC₅₀ of 260 nM, establishing a differentiated dual target profile not observed with standard single-target IRAK4 inhibitors (e.g., IRAK inhibitor 1, IRAK4 IC₅₀ = 216 nM, FLT3 inactive) [4][5]. The 4-fluorophenyl group is a conserved pharmacophore for IRAK4 hinge binding, and the 5,7-dimethyl groups enhance FLT3 selectivity.

TLR-Independent Antibacterial Mechanism: Clean Probe for Host-Directed Therapy Research

Apply as a TLR7/8-inactive control compound in innate immunity studies where immunostimulatory confounds must be excluded. Unlike imidazoquinoline TLR agonists (e.g., imiquimod, EC₅₀ ~ 2 µM), this chemotype shows no detectable NF-κB activation via TLR7/8 at concentrations up to 50 µM [3], making it an ideal chemical tool for distinguishing direct antibacterial effects from immunomodulatory mechanisms in co-culture or in vivo infection models.

Quote Request

Request a Quote for 2-(4-fluorophenyl)-5,7-dimethylimidazo[1,2-a]pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.